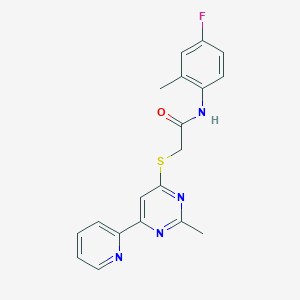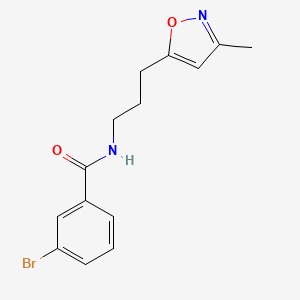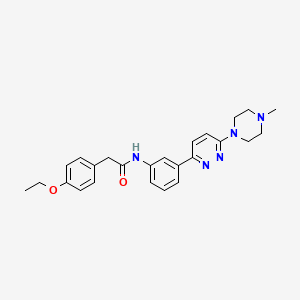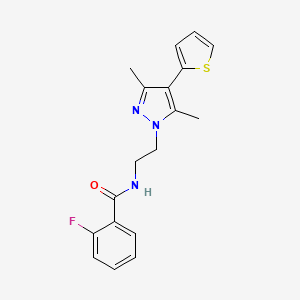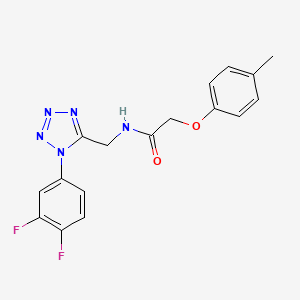
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Chemoselective Synthesis and Antimicrobial Evaluation
A study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, revealed potent antimicrobial activities against various pathogens (Krishna, 2018).
Molecular Fluorescent pH-Probes
Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated their application as fluorescent pH-probes in nonaqueous solutions. The study highlighted their potential in pH sensing applications due to significant emission shifts upon protonation (Kappaun et al., 2006).
Synthesis and Antimicrobial Study of Novel Sulfonamides
The synthesis of novel sulfonamides, including derivatives of 8-hydroxyquinoline like 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, was studied for their antimicrobial properties. These compounds showed enhanced antimicrobial activity compared to the parent compounds (Vanparia et al., 2010).
Pro-apoptotic Effects in Cancer Cells
A study synthesizing sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, demonstrated pro-apoptotic effects and activation of apoptotic genes in various cancer cell lines. This highlights a potential application in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial and DNA Interaction Studies
The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes, potentially including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated enhanced antimicrobial activities and strong DNA binding, indicating their potential in medical applications (Kharwar & Dixit, 2021).
Corrosion Inhibition Properties
Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, explored their efficacy as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Rbaa et al., 2019).
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKQFDADHSFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

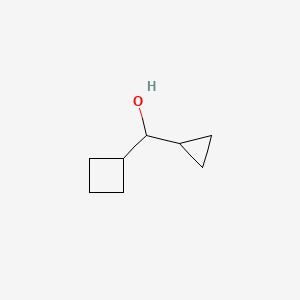
![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)
![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)
